molecular formula C20H18N4O4S B2454439 N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 941980-03-6

N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2454439
CAS No.: 941980-03-6
M. Wt: 410.45
InChI Key: MSAGZWPGSILCOC-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a benzothiazole ring and an oxalamide moiety, makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

Future Directions

The future directions for this compound could involve further evaluation of its biological activities, such as its anti-inflammatory properties . Additionally, further studies could be conducted to determine its mechanism of action and potential applications in medical or pharmaceutical fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves the coupling of substituted 2-aminobenzothiazoles with appropriate carboxylic acid derivatives. One common method includes the use of N-phenyl anthranilic acid and substituted 2-aminobenzothiazoles, followed by treatment with specific reagents to yield the final oxalamide derivative . The reaction conditions often involve the use of solvents like ethanol or water, and the reactions are carried out at elevated temperatures (50-60°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency and yield of the synthesis . These methods are advantageous as they reduce the reaction time and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-N'-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide moiety, in particular, contributes to its ability to form stable complexes with various biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-28-15-9-8-12(11-14(15)24-10-4-7-17(24)25)21-18(26)19(27)23-20-22-13-5-2-3-6-16(13)29-20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAGZWPGSILCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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